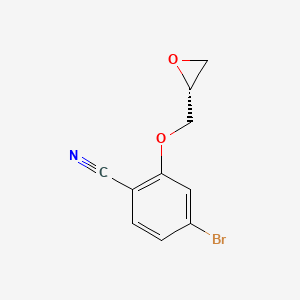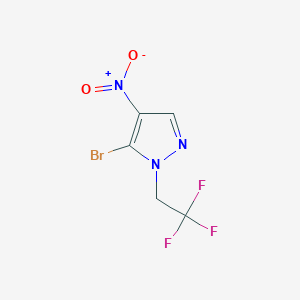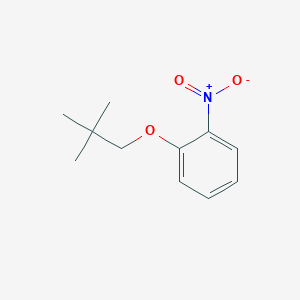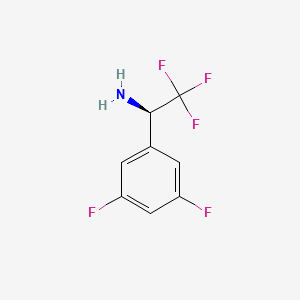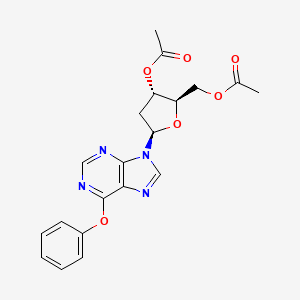
Azanium;trichlororuthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;trichlororuthenium is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Métodos De Preparación
The preparation of Azanium;trichlororuthenium involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in these reactions include organic solvents, acids, and bases.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
Azanium;trichlororuthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Azanium;trichlororuthenium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Azanium;trichlororuthenium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This can result in the modulation of various biological pathways, ultimately affecting cellular functions and processes.
Propiedades
Número CAS |
87003-22-3 |
|---|---|
Fórmula molecular |
Cl3H4NRu+ |
Peso molecular |
225.5 g/mol |
Nombre IUPAC |
azanium;trichlororuthenium |
InChI |
InChI=1S/3ClH.H3N.Ru/h3*1H;1H3;/q;;;;+3/p-2 |
Clave InChI |
CBPDZOCGZCDPGA-UHFFFAOYSA-L |
SMILES |
[NH4+].Cl[Ru](Cl)Cl |
SMILES canónico |
[NH4+].Cl[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


